molecular formula C17H16N4O4 B11089196 N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}propanamide

Cat. No.: B11089196
M. Wt: 340.33 g/mol
InChI Key: PZSNYLIQBJUJRK-UHFFFAOYSA-N
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Description

N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE is a complex organic compound that features a cyano group, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE typically involves the reaction of 3-cyano-4,6-dimethyl-5-nitro-2-pyridinol with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-CYANO-4,6-DIMETHYL-5-NITRO-2-PYRIDINYL)OXY]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a nitro group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-[3-(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxyphenyl]propanamide

InChI

InChI=1S/C17H16N4O4/c1-4-15(22)20-12-6-5-7-13(8-12)25-17-14(9-18)10(2)16(21(23)24)11(3)19-17/h5-8H,4H2,1-3H3,(H,20,22)

InChI Key

PZSNYLIQBJUJRK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)[N+](=O)[O-])C

Origin of Product

United States

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